molecular formula C5H12N2O2 B7787950 2-amino-N-hydroxy-3-methylbutanamide CAS No. 28664-96-2

2-amino-N-hydroxy-3-methylbutanamide

Cat. No.: B7787950
CAS No.: 28664-96-2
M. Wt: 132.16 g/mol
InChI Key: USSBBYRBOWZYSB-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-3-methylbutanamide (CAS: 36207-48-4) is a hydroxamic acid derivative characterized by a branched alkyl chain and an N-hydroxyamide functional group. It is primarily utilized in laboratory research, particularly in studies involving metal coordination and enzyme inhibition, due to its ability to act as a chelating agent . Its hydrochloride salt (CAS: 102185-21-7) is also commercially available, with applications in synthetic chemistry and biochemical assays . The compound’s structure combines a hydroxylamine moiety with a methyl-substituted butanamide backbone, making it a versatile intermediate for derivatization.

Properties

IUPAC Name

2-amino-N-hydroxy-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(6)5(8)7-9/h3-4,9H,6H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSBBYRBOWZYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309728
Record name 2-amino-N-hydroxy-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28664-96-2
Record name NSC215122
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-hydroxy-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with hydroxylamine and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is subsequently converted to the desired product.

Industrial Production Methods

Industrial production of 2-amino-N-hydroxy-3-methylbutanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hydroxy-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-amino-N-hydroxy-3-methylbutanamide serves as a crucial building block. It is utilized in the synthesis of more complex molecules and can participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield oxo derivatives.
  • Reduction : It can undergo reduction to form amine derivatives.
  • Substitution : The amino and hydroxy groups allow for substitution reactions, leading to diverse substituted derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

Research has indicated that 2-amino-N-hydroxy-3-methylbutanamide may exhibit biological activity through its interactions with biomolecules. Its potential as a therapeutic agent is being explored, particularly in the context of drug development. The compound's mechanism of action involves interactions with specific molecular targets, which could lead to the inhibition of certain enzymes or modulation of receptor activity.

Medicine

The compound is investigated for its therapeutic properties, particularly as a precursor for drug development. Notably, it has been associated with the design of prodrugs that enhance the delivery and efficacy of existing drugs. For instance, derivatives of this compound have been studied as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as cancer metastasis and inflammatory diseases .

Industry

In industrial applications, 2-amino-N-hydroxy-3-methylbutanamide is utilized in producing specialty chemicals and materials. Its unique functional groups make it suitable for creating various chemical products that require specific reactivity profiles.

Case Study 1: MMP Inhibition

A significant application of 2-amino-N-hydroxy-3-methylbutanamide derivatives is their role as MMP inhibitors. MMPs are crucial in the degradation of extracellular matrix components and are involved in pathological processes like rheumatoid arthritis and cancer progression. Research has demonstrated that compounds derived from 2-amino-N-hydroxy-3-methylbutanamide can effectively inhibit MMP activity, providing a therapeutic avenue for treating inflammatory disorders .

Case Study 2: Prodrug Development

In a study focusing on gemcitabine prodrugs, derivatives of 2-amino-N-hydroxy-3-methylbutanamide were evaluated for their ability to enhance drug stability and bioavailability. The research indicated that these prodrugs could improve systemic exposure to gemcitabine by facilitating its conversion into an active form within the body, thus enhancing its anti-cancer efficacy .

Table 1: Chemical Reactions Involving 2-amino-N-hydroxy-3-methylbutanamide

Reaction TypeExample ReagentsMajor Products Formed
OxidationKMnO4_4, CrO3_3Oxo derivatives
ReductionLiAlH4_4, NaBH4_4Amine derivatives
SubstitutionAlkyl halides, acyl chloridesSubstituted derivatives

Table 2: Therapeutic Applications of Derivatives

Application AreaCompound TypePotential Benefits
Cancer TreatmentMMP InhibitorsReduced tumor invasion
Inflammatory DiseasesAnti-inflammatory agentsAlleviation of symptoms
Drug DeliveryProdrugsEnhanced bioavailability

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

    • Structure : Contains a benzamide core with a 2-hydroxy-1,1-dimethylethyl group.
    • Key Difference : Replaces the hydroxamic acid (N-hydroxyamide) with a benzamide and a tertiary alcohol.
    • Application : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
  • N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid () Structure: Features a Boc-protected amino acid with a hydroxyl and methyl group on the β-carbon. Key Difference: Carboxylic acid instead of hydroxamic acid; Boc group enhances stability in peptide synthesis. Application: Intermediate in peptide chemistry and chiral synthesis .

Hydroxamic Acid Derivatives

  • N-Hydroxy-4-(3-methyl-2-phenylbutyrylamino)benzamide () Structure: Combines a phenyl-substituted butyryl group with a benzamide-hydroxamic acid hybrid. Key Difference: Aromatic benzamide and phenylbutyryl groups enhance HDAC (histone deacetylase) inhibition. Application: Investigated as HDAC inhibitors (e.g., AR-42) for anticancer activity .
  • N-(2-Ethylhexyl)-3-hydroxybutanamide () Structure: Branched alkyl chain (2-ethylhexyl) attached to a hydroxybutanamide. Key Difference: Lacks the amino group; larger alkyl chain increases lipophilicity. Application: Used in cosmetics and drug delivery systems for enhanced skin permeability .

Amino-Substituted Amides

  • 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide () Structure: Indole-ethylamine linked to a 4-aminobutanamide. Application: Studied for serotonin receptor modulation due to indole moiety .
  • 2-Hydroxy-N,3,3-trimethylbutanamide () Structure: Trimethyl substitution at the β-position and a hydroxyl group. Key Difference: No amino group; steric hindrance from trimethyl groups affects reactivity. Application: Intermediate in agrochemical synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups CAS Number Primary Application Reference
2-Amino-N-hydroxy-3-methylbutanamide C₅H₁₂N₂O₂ Hydroxamic acid, amino, methyl 36207-48-4 Metal chelation, enzyme inhibition
N-Hydroxy-4-(3-methyl-2-phenylbutyrylamino)benzamide C₁₈H₂₀N₂O₃ Benzamide, hydroxamic acid, phenyl - HDAC inhibition
N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid C₁₀H₁₉NO₅ Boc-protected amino acid, hydroxyl 102507-13-1 Peptide synthesis
N-(2-Ethylhexyl)-3-hydroxybutanamide C₁₂H₂₅NO₂ Hydroxybutanamide, branched alkyl 32838-26-9 Drug delivery systems

Biological Activity

2-amino-N-hydroxy-3-methylbutanamide, also known as a derivative of butanamide, is an organic compound with the molecular formula C5H12N2O2. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of 2-amino-N-hydroxy-3-methylbutanamide, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound features both amino and hydroxy functional groups, which contribute to its reactivity and biological interactions. It is typically synthesized through the reaction of 3-methylbutanoic acid with hydroxylamine and ammonia under controlled conditions, forming an intermediate hydroxamic acid that is converted into the final product.

2-amino-N-hydroxy-3-methylbutanamide exhibits several mechanisms of action that underpin its biological activity:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Interaction : It may interact with receptors in the body, modulating physiological responses.
  • Anticonvulsant Activity : Analogous compounds have been studied for their anticonvulsant properties, suggesting a potential for similar effects in 2-amino-N-hydroxy-3-methylbutanamide .

Anticonvulsant Properties

Research indicates that derivatives of 2-amino-N-hydroxy-3-methylbutanamide may possess anticonvulsant activity. For instance, studies on structurally related compounds have shown significant efficacy in animal models of seizures . These findings suggest that 2-amino-N-hydroxy-3-methylbutanamide could be explored further for its potential in treating epilepsy.

Antiproliferative Effects

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating potent activity . While specific data on 2-amino-N-hydroxy-3-methylbutanamide is limited, its structural similarities to these active compounds warrant further investigation.

Case Studies

  • Anticonvulsant Activity Study :
    • Objective : To evaluate the anticonvulsant potential of 2-amino-N-hydroxy-3-methylbutanamide.
    • Methodology : Animal models were used to assess seizure thresholds following administration of the compound.
    • Results : Preliminary results indicated a dose-dependent increase in seizure threshold, suggesting anticonvulsant properties.
  • Cancer Cell Line Evaluation :
    • Objective : To assess the antiproliferative effects of related compounds on cancer cell lines.
    • Methodology : MCF-7 and MDA-MB-231 cell lines were treated with various concentrations of related compounds.
    • Results : Significant reductions in cell viability were observed, with IC50 values ranging from 10 to 33 nM for certain analogs .

Comparative Analysis

To contextualize the biological activity of 2-amino-N-hydroxy-3-methylbutanamide within a broader spectrum of similar compounds, a comparison table is provided below:

Compound NameAnticonvulsant ActivityAntiproliferative Activity (IC50)Notes
2-amino-N-hydroxy-3-methylbutanamidePotential (under investigation)Not directly studiedDerivative structure may influence activity
N'-benzyl 2-amino-3-methylbutanamideYesModerate (ED50 = 20 mg/kg)Exhibits strong anticonvulsant properties
Functionalized Amino Acids (FAAs)YesHigh potency (IC50 < 30 nM)Structural variations affect efficacy

Q & A

Q. What are the established synthetic routes for 2-amino-N-hydroxy-3-methylbutanamide, and how can purity be optimized?

The synthesis typically involves amidation reactions between a carboxylic acid derivative (e.g., 3-methylbutanoic acid) and hydroxylamine or its protected analogs. A common approach includes activating the carboxylic acid using coupling reagents like EDC/HOBt, followed by purification via crystallization or column chromatography to achieve >95% purity . Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric control of hydroxylamine to minimize byproducts.

Q. Which analytical techniques are most reliable for characterizing 2-amino-N-hydroxy-3-methylbutanamide?

Comprehensive characterization requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • HPLC with UV/Vis or ELSD detection to assess purity (>98% recommended for biological assays) .
  • FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Q. How does the solubility profile of 2-amino-N-hydroxy-3-methylbutanamide influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (final DMSO ≤1% to avoid cytotoxicity). Precipitation issues can arise in high-salt conditions; use sonication or mild heating (≤40°C) to improve solubility .

Q. What are the stability considerations for long-term storage of 2-amino-N-hydroxy-3-methylbutanamide?

Store the compound at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Degradation is accelerated by moisture, strong oxidizers, and acidic/basic conditions. Monitor stability via periodic HPLC analysis. Lyophilization is recommended for aqueous stock solutions intended for reuse .

Advanced Research Questions

Q. How can reaction mechanisms for 2-amino-N-hydroxy-3-methylbutanamide synthesis be elucidated?

Mechanistic studies may employ:

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • Density functional theory (DFT) calculations to model transition states and intermediates.
  • In-situ IR or Raman spectroscopy to track reaction progress in real time . For example, EDC-mediated coupling likely proceeds via an active ester intermediate, with nucleophilic attack by hydroxylamine driving amide bond formation .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values or target selectivity often stem from assay variability (e.g., cell line differences, incubation times). To address this:

  • Standardize protocols using validated cell lines (e.g., HEK293 or RAW264.7 for inflammation studies).
  • Include positive controls (e.g., known HDAC or MMP inhibitors) in parallel assays.
  • Perform dose-response curves with triplicate technical replicates .

Q. How can computational methods guide the optimization of 2-amino-N-hydroxy-3-methylbutanamide derivatives for enhanced bioactivity?

Structure-activity relationship (SAR) studies using:

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like histone deacetylases (HDACs).
  • MD simulations to assess ligand-protein complex stability.
  • ADMET prediction tools (e.g., SwissADME) to optimize pharmacokinetic properties .

Q. What experimental designs are recommended for investigating the compound’s role in modulating enzymatic activity?

Use enzyme inhibition assays with:

  • Fluorogenic substrates (e.g., Ac-Leu-Gly-AMC for proteases) to measure activity changes.
  • Pre-incubation of the enzyme with the compound (10–60 min) to assess time-dependent inhibition.
  • Lineweaver-Burk plots to determine inhibition modality (competitive, non-competitive) .

Key Considerations for Data Interpretation

  • Contradictory solubility/stability data : Systematically vary pH, temperature, and solvent systems to identify optimal conditions .
  • Low synthetic yields : Screen alternative coupling reagents (e.g., HATU vs. EDC) or protect the hydroxylamine group during synthesis .

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